An In-depth Technical Guide to the Synthesis and Characterization of N-Acetyl Mesalazine-13C6
An In-depth Technical Guide to the Synthesis and Characterization of N-Acetyl Mesalazine-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of N-Acetyl mesalazine-13C6, an isotopically labeled internal standard crucial for pharmacokinetic and metabolic studies of mesalazine (5-aminosalicylic acid), a primary treatment for inflammatory bowel disease.
Introduction
N-Acetyl mesalazine, also known as N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), is the major metabolite of mesalazine.[1][2] The stable isotope-labeled version, N-Acetyl mesalazine-13C6, is an invaluable tool in clinical and preclinical research. Its use as an internal standard in mass spectrometry-based bioanalytical methods allows for precise and accurate quantification of N-Acetyl mesalazine in biological matrices.[3] This guide outlines a detailed protocol for the synthesis of N-Acetyl mesalazine-13C6 from commercially available 5-Aminosalicylic acid-13C6 and provides comprehensive methodologies for its characterization.
Synthesis of N-Acetyl Mesalazine-13C6
The synthesis of N-Acetyl mesalazine-13C6 is achieved through the acetylation of the primary amine of 5-Aminosalicylic acid-13C6. A common and effective method involves the use of acetic anhydride (B1165640).
Reaction Scheme
Caption: Reaction scheme for the synthesis of N-Acetyl mesalazine-13C6.
Experimental Protocol: Synthesis
A plausible method for the synthesis of N-Acetyl mesalazine-13C6 involves the acetylation of 5-Aminosalicylic acid-13C6 using acetic anhydride.
Materials:
-
5-Aminosalicylic acid-13C6
-
Acetic anhydride
-
Pyridine (B92270) (optional, as catalyst)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
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In a round-bottom flask, dissolve 5-Aminosalicylic acid-13C6 in a minimal amount of a suitable solvent (e.g., pyridine or glacial acetic acid).
-
Cool the solution in an ice bath.
-
Slowly add a molar excess (typically 1.1 to 1.5 equivalents) of acetic anhydride to the cooled solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold deionized water to hydrolyze any unreacted acetic anhydride.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-Acetyl mesalazine-13C6.
-
Dry the purified product under vacuum.
Characterization of N-Acetyl Mesalazine-13C6
The synthesized N-Acetyl mesalazine-13C6 should be thoroughly characterized to confirm its identity, purity, and structure. The following are standard analytical techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the synthesized compound.
Caption: Workflow for HPLC analysis of N-Acetyl mesalazine-13C6.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 10 mM ammonium (B1175870) acetate and methanol (B129727) (85:15, v/v)[3] or a gradient of acetonitrile (B52724) in water with 0.1% phosphoric acid.[4] |
| Flow Rate | 0.6 - 1.2 mL/min[3][5] |
| Column Temperature | 25-40 °C[3][4] |
| Injection Volume | 10-20 µL[3][4] |
| Detection | UV at 230 nm or 313 nm[4][6] |
Expected Results:
| Parameter | Expected Value |
| Retention Time | Dependent on specific method, but should be consistent and sharp. |
| Purity | >98% (by peak area) |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of N-Acetyl mesalazine-13C6 and to study its fragmentation pattern.
Caption: Workflow for Mass Spectrometry analysis.
Instrumentation and Conditions:
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., API 4200)[3] |
| Ionization Mode | Electrospray Ionization (ESI), negative mode[3] |
| Scan Mode | Full scan and product ion scan (for fragmentation) |
| Precursor Ion ([M-H]⁻) | m/z 200.2 (calculated for C₃¹³C₆H₉NO₄) |
| Collision Energy | Optimized for fragmentation |
Expected Mass Spectrometric Data:
| Ion | Expected m/z | Notes |
| [M-H]⁻ | 200.2 | Molecular ion of N-Acetyl mesalazine-13C6 |
| Product Ion 1 | 155.9 | Corresponds to the loss of the acetyl group ([M-H-C₂H₂O]⁻)[3] |
| Product Ion 2 | 114.0 | Further fragmentation of the precursor ion.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the position of the acetyl group and the integrity of the carbon skeleton.
Instrumentation and Conditions:
| Parameter | Value |
| NMR Spectrometer | 400 MHz or higher |
| Solvent | Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (CD₃OD)[6] |
| Nuclei | ¹H and ¹³C |
| Temperature | Room temperature |
Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | ~2.1 | ~24 |
| Aromatic CH (position 3) | ~7.8 | ~118 |
| Aromatic CH (position 4) | ~7.5 | ~120 |
| Aromatic CH (position 6) | ~8.0 | ~110 |
| Aromatic C-OH | - | ~150 |
| Aromatic C-NH | - | ~135 |
| Aromatic C-COOH | - | ~125 |
| Carboxyl COOH | ~11.5 (broad) | ~172 |
| Amide NH | ~10.0 | - |
| Phenolic OH | ~9.5 (broad) | - |
| Acetyl C=O | - | ~169 |
Note: Predicted chemical shifts are estimates and may vary based on experimental conditions.
Conclusion
This guide provides a robust framework for the synthesis and characterization of N-Acetyl mesalazine-13C6. The successful synthesis and thorough characterization of this stable isotope-labeled standard are paramount for its application in quantitative bioanalytical assays, ultimately supporting the development and clinical use of mesalazine. The detailed protocols and expected data presented herein should serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
References
- 1. mesalazine (PD000235, KBOPZPXVLCULAV-UHFFFAOYSA-N) [probes-drugs.org]
- 2. The Pharmacokinetics and toxicity of Mesalazine_Chemicalbook [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. sciencescholar.us [sciencescholar.us]
- 5. ijrpc.com [ijrpc.com]
- 6. holcapek.upce.cz [holcapek.upce.cz]
- 7. researchgate.net [researchgate.net]
